3-allyl-5-(2-chlorophenyl)-2-((2-morpholino-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one 3-allyl-5-(2-chlorophenyl)-2-((2-morpholino-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 667912-92-7
VCID: VC21507890
InChI: InChI=1S/C21H20ClN3O3S2/c1-2-7-25-20(27)18-15(14-5-3-4-6-16(14)22)12-29-19(18)23-21(25)30-13-17(26)24-8-10-28-11-9-24/h2-6,12H,1,7-11,13H2
SMILES: C=CCN1C(=O)C2=C(N=C1SCC(=O)N3CCOCC3)SC=C2C4=CC=CC=C4Cl
Molecular Formula: C21H20ClN3O3S2
Molecular Weight: 462g/mol

3-allyl-5-(2-chlorophenyl)-2-((2-morpholino-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one

CAS No.: 667912-92-7

Cat. No.: VC21507890

Molecular Formula: C21H20ClN3O3S2

Molecular Weight: 462g/mol

* For research use only. Not for human or veterinary use.

3-allyl-5-(2-chlorophenyl)-2-((2-morpholino-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one - 667912-92-7

Specification

CAS No. 667912-92-7
Molecular Formula C21H20ClN3O3S2
Molecular Weight 462g/mol
IUPAC Name 5-(2-chlorophenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C21H20ClN3O3S2/c1-2-7-25-20(27)18-15(14-5-3-4-6-16(14)22)12-29-19(18)23-21(25)30-13-17(26)24-8-10-28-11-9-24/h2-6,12H,1,7-11,13H2
Standard InChI Key YMQAKTYGVDSGGQ-UHFFFAOYSA-N
SMILES C=CCN1C(=O)C2=C(N=C1SCC(=O)N3CCOCC3)SC=C2C4=CC=CC=C4Cl
Canonical SMILES C=CCN1C(=O)C2=C(N=C1SCC(=O)N3CCOCC3)SC=C2C4=CC=CC=C4Cl

Introduction

Chemical Identity and Structural Characteristics

3-Allyl-5-(2-chlorophenyl)-2-((2-morpholino-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one is a synthetic compound with considerable structural complexity. The molecule contains a thieno[2,3-d]pyrimidine core that serves as a fundamental scaffold for numerous bioactive compounds. This core structure bears similarity to other important medicinal compounds, including psoralen derivatives, which suggests potential for similar biological activities .

The compound is characterized by several key molecular identifiers and structural features as detailed below:

Molecular Identification Data

Table 1: Chemical Identification Data

ParameterValue
CAS No.667912-92-7
Molecular FormulaC₂₁H₂₀ClN₃O₃S₂
Molecular Weight462 g/mol
IUPAC Name5-(2-chlorophenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Standard InChIKeyYMQAKTYGVDSGGQ-UHFFFAOYSA-N
SMILESC=CCN1C(=O)C2=C(N=C1SCC(=O)N3CCOCC3)SC=C2C4=CC=CC=C4Cl

The compound contains several distinct functional groups including an allyl group, a 2-chlorophenyl substituent, a morpholino-containing amide moiety, and a thieno[2,3-d]pyrimidinone core structure. This unique combination of structural elements contributes to its potential pharmacological properties and synthetic versatility.

Structural Features

The molecular structure reveals several key characteristics:

  • A thieno[2,3-d]pyrimidine heterocyclic core system

  • A 2-chlorophenyl group at position 5 of the thieno moiety

  • An allyl substituent at the N3 position of the pyrimidine ring

  • A 2-morpholino-2-oxoethyl thioether linkage at position 2

  • A pyrimidin-4(3H)-one functionality

This arrangement of functional groups creates a three-dimensional structure with specific electronic and steric properties that influence the compound's biological interactions.

Spectroscopic Characterization

Spectroscopic analysis provides essential information about the structural properties of 3-allyl-5-(2-chlorophenyl)-2-((2-morpholino-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one. While specific spectral data for this exact compound is limited in the available literature, related thieno[2,3-d]pyrimidin-4-one derivatives have been characterized using various spectroscopic techniques.

Infrared Spectroscopy

Infrared spectral analysis of thieno[2,3-d]pyrimidin-4-one compounds typically reveals characteristic absorption bands. For related structures, the following bands are commonly observed:

  • C-H stretching modes in the region of 3110-2863 cm⁻¹

  • C-H in-plane bending vibrational modes at approximately 1138, 1076, and 1016 cm⁻¹

  • N-H stretching modes around 3412 and 3382 cm⁻¹

  • N-H in-plane bending vibration at approximately 1220 cm⁻¹

  • C=N stretching frequencies in the range of 1552-1490 cm⁻¹

Electronic Spectral Properties

Electronic absorption spectroscopy provides information about the electronic transitions in thieno[2,3-d]pyrimidin-4-one derivatives. These compounds typically exhibit characteristic absorption maxima in UV-visible regions when measured in solvents such as ethanol or DMF .

Biological Activities and Applications

The thieno[2,3-d]pyrimidin-4(3H)-one class of compounds, to which 3-allyl-5-(2-chlorophenyl)-2-((2-morpholino-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one belongs, exhibits diverse biological activities. While specific data for our target compound is limited, research on structurally similar compounds provides valuable insights into its potential applications.

Anticancer Activity

Thieno[2,3-d]pyrimidin-4-one derivatives have shown promising anticancer activities through various mechanisms:

  • Some derivatives act as cyclin-dependent kinase 4 (CDK4) inhibitors, potentially regulating cell cycle progression

  • Three-dimensional quantitative structure-activity relationship (3D-QSAR) and three-dimensional quantitative structure-selectivity relationship (3D-QSSR) models have provided insights into structural features that enhance activity and selectivity against CDK4

  • Bulky groups at specific positions (R1) may enhance CDK4 inhibitory activity, while bulky groups at other positions (R3) may have opposing effects

  • Appropriate incorporation of bulky electropositive groups at certain positions (R4) can potentially improve both potency and selectivity for CDK4

Structure-Activity Relationships

The biological activity of thieno[2,3-d]pyrimidin-4(3H)-one derivatives is significantly influenced by their structural features. Key insights from structure-activity relationship studies include:

  • The nature and position of substituents on the thieno[2,3-d]pyrimidine core significantly affect biological activity

  • The presence of a 2-chlorophenyl group at position 5 may contribute to specific interactions with biological targets

  • The 2-morpholino-2-oxoethyl thioether moiety at position 2 could influence solubility, bioavailability, and target binding

  • The allyl group at the N3 position may affect the compound's lipophilicity and membrane permeability

Current Research and Future Perspectives

Recent Developments

Recent research on thieno[2,3-d]pyrimidin-4(3H)-one derivatives has expanded our understanding of their potential applications:

  • Development of new sulfonamides derived from related compounds with enhanced potency compared to established agents

  • Synthesis of novel amide derivatives of tricyclic thieno[2,3-d]pyrimidin-4(3H)-one with promising biological activities

  • Incorporation of these compounds into diversity-oriented synthesis strategies to generate libraries of potential therapeutic agents

Computational Studies

Computational approaches have been applied to study thieno[2,3-d]pyrimidin-4-one derivatives:

  • 3D-QSAR models have been developed with good predictive ability (q²=0.724, r²=0.965, r²pred=0.945)

  • 3D-QSSR models have shown robust predictive performance (q²=0.742, r²=0.923, r²pred=0.863)

  • Contour maps with good compatibility to active binding sites have provided insights into important structural features for enhancing activity and selectivity

  • These computational models offer valuable guidance for drug design strategies aimed at developing potent and selective inhibitors

Future Research Directions

Future research on 3-allyl-5-(2-chlorophenyl)-2-((2-morpholino-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one and related compounds may focus on:

  • Detailed structure-activity relationship studies to optimize biological activity

  • Investigation of specific molecular targets and mechanisms of action

  • Development of improved synthetic routes for scalable production

  • Exploration of potential therapeutic applications beyond current areas of interest

  • Clinical studies to evaluate safety and efficacy in relevant disease models

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